Cas no 107494-19-9 (Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)-)
![Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)- structure](https://es.kuujia.com/scimg/cas/107494-19-9x500.png)
107494-19-9 structure
Nombre del producto:Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)-
Número CAS:107494-19-9
MF:C31H42N4O4
Megavatios:534.689588069916
CID:152107
Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)- Propiedades químicas y físicas
Nombre e identificación
-
- Benzenepropanamide, a-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-,(aR)-
- 2-Oxa-6,9-diazabicyclo[10.2.2]hexadecane,benzenepropanamide deriv.
- Benzenepropanamide,a-(dimethylamino)-N-[3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-,[3R-[3R*,4S*(R*),7S*]]-
- Sanjoinine A*
- Sanjoinine Ah1
- CID 101701606
- Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)-
-
- Renchi: 1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26+,27-,28+/m0/s1
- Clave inchi: TVUQUDJOLFMOKT-RKICCWMOSA-N
- Sonrisas: O1C2C=CC(C=CNC([C@H](CC(C)C)NC([C@H]([C@H]1C(C)C)NC([C@@H](CC1C=CC=CC=1)N(C)C)=O)=O)=O)=CC=2 |c:5|
Atributos calculados
- Calidad precisa: 534.321
- Masa isotópica única: 534.321
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 39
- Cuenta de enlace giratorio: 8
- Complejidad: 828
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 99.8
Propiedades experimentales
- Denso: 1.15±0.1 g/cm3(Predicted)
- Punto de ebullición: 793.2±60.0 °C(Predicted)
- PKA: 13.23±0.60(Predicted)
Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)- Literatura relevante
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
107494-19-9 (Benzenepropanamide, α-(dimethylamino)-N-[(3R,4S,7S)-3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, (αR)-) Productos relacionados
- 2012743-02-9(1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine)
- 2172074-31-4(4-1-(hydroxymethyl)cyclopentylpiperidin-4-ol)
- 1805032-97-6(Methyl 6-chloro-3-cyano-2-ethylbenzoate)
- 931614-09-4(Benzeneacetic acid, 2-chloro-6-fluoro-, 2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl ester)
- 2680893-75-6(1-1-(2,2,2-trifluoroacetyl)azepan-4-yl-1H-1,2,3-triazole-4-carboxylic acid)
- 725252-90-4(2-((3,5-Dimethylphenyl)amino)-2-phenylacetic acid)
- 894903-63-0(2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide)
- 1251529-07-3(1-[(4-Chloro-3-methylphenyl)methyl]piperidin-4-one)
- 1805049-10-8(4,6-Dibromo-2-(difluoromethyl)pyridine-3-carboxaldehyde)
- 2296057-48-0(3-(Azetidin-3-yl)propanal)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos
